Deschloroclotizolam

Analytical Chemistry Forensic Toxicology Reference Standards

Accredited forensic labs face legal risk when misidentifying thienotriazolodiazepine analogs due to single-atom substitutions. Deschloroclotizolam (CAS 1629324-97-5) solves this as a certified reference standard. - Unique chlorine position (thiophene 2-position, no 2'-Cl on phenyl) alters LC retention, MS fragmentation & logP (2.23). - ≥98% purity, 5-year stability for ISO/IEC 17025 compliance. - Enables baseline separation from clotizolam/etizolam in seized drug & biological specimen analysis.

Molecular Formula C15H11ClN4S
Molecular Weight 314.8 g/mol
CAS No. 1629324-97-5
Cat. No. B10854001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschloroclotizolam
CAS1629324-97-5
Molecular FormulaC15H11ClN4S
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4
InChIInChI=1S/C15H11ClN4S/c1-9-18-19-13-8-17-14(10-5-3-2-4-6-10)11-7-12(16)21-15(11)20(9)13/h2-7H,8H2,1H3
InChIKeyDBAZIULAFZCKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deschloroclotizolam Product Specification & Chemical Identity


Deschloroclotizolam (CAS 1629324-97-5) is a synthetic thienotriazolodiazepine derivative, a subclass of designer benzodiazepines, with the molecular formula C15H11ClN4S and a molar mass of 314.79 g/mol [1]. It is structurally characterized as a dechlorinated analog, first identified in Sweden in 2021 as a novel psychoactive substance (NPS) and is supplied as an analytical reference standard [1]. The compound is legally controlled in multiple jurisdictions and is intended exclusively for research and forensic applications [1].

Standard Type Certified analytical reference standard
Primary Use Forensic toxicology NPS identification & confirmation
Workflow Fit LC-MS/MS method validation and chromatographic separation
Regulatory Context Controlled substance; research and forensic use only

Deschloroclotizolam: Why Structural Analogs Fail


In the thienotriazolodiazepine class, minor structural modifications yield compounds with significantly different physicochemical and pharmacological profiles, making generic substitution analytically invalid and legally precarious. The structural hallmark of deschloroclotizolam—the presence of a chlorine atom on the thiophene ring (at the 2-position) while lacking a 2'-chloro substituent on the phenyl ring—directly influences its chromatographic retention, mass spectral fragmentation, and predicted lipophilicity compared to its closest analogs like clotizolam, etizolam, or deschloroetizolam [1][2]. Furthermore, QSAR modeling demonstrates that even within this class, predicted GABAA receptor binding affinities can vary substantially, a factor with significant forensic and toxicological implications [1]. Using an alternative reference standard introduces unacceptable risk of misidentification, leading to erroneous legal conclusions and flawed toxicological interpretation, particularly given the documented instability and matrix-dependent recovery of related compounds [1][2].

Structural Substitution Shift

Single chlorine position difference vs. clotizolam/etizolam alters MS/MS fragmentation and retention time, invalidating reference comparison.

Lipophilicity Profile Divergence

Predicted LogP differences among thienotriazolodiazepine analogs may cause co-elution if not verified, undermining chromatographic specificity.

Legal & Scheduling Mismatch

Controlled status varies by jurisdiction; using a non-scheduled structural analog as substitute may breach legal and evidentiary requirements.

Deschloroclotizolam Differentiation from Analogs


Structural Differentiation from Clotizolam and Etizolam

Deschloroclotizolam's primary point of differentiation is its unique substitution pattern. The compound is defined by the absence of a chlorine atom at the 2' position of the phenyl ring compared to the parent compound clotizolam, and the presence of a chlorine on the thiophene ring compared to etizolam . This structural variance is fundamental to its identity and predicted properties.

Structural Distinction
Class-level inference
Target: 2-thienyl Cl present; 2′-phenyl Cl absent
Clotizolam: both positions chlorinated
Etizolam: 2′-phenyl Cl only, no thienyl Cl
Defines unique MS signature for identification
Structural comparison; verify with authentic standard
Analytical Chemistry Forensic Toxicology Reference Standards

Predicted Lipophilicity (ACD/LogP)

Based on ACD/Labs Percepta Platform predictions, Deschloroclotizolam has a predicted LogP of 2.23 . This value serves as a quantitative descriptor of its lipophilicity, which is a key determinant of its retention time in reversed-phase liquid chromatography and its potential for passive membrane permeability in biological systems.

Predicted Lipophilicity
Class-level inference
ACD/LogP 2.23 (predicted)
Guides RPLC retention time prediction
Predicted value; experimental logD7.4 of analogs differs
ADME Prediction Drug Discovery Analytical Method Development

Predicted GABAA Binding Affinity Trends

Quantitative Structure-Activity Relationship (QSAR) modeling of designer benzodiazepines indicates that structural modifications within the thienotriazolodiazepine class significantly alter predicted GABAA receptor binding affinity [1]. While specific data for Deschloroclotizolam is unavailable, its structural analogs (e.g., fluclotizolam, clobromazolam) demonstrate some of the highest predicted affinities among the NPS benzodiazepines studied [1]. This class-level inference suggests that Deschloroclotizolam is unlikely to be a low-potency analog and must be treated as a distinct pharmacological entity.

Binding Affinity Trends
Class-level inference
Qualitative high-affinity cluster prediction based on QSAR models
May inform forensic potency interpretation
No direct binding data for this compound; class-level trend only
Receptor Pharmacology QSAR Forensic Toxicology

Certified Purity & Stability

As a commercial analytical reference standard, Deschloroclotizolam (Item No. 34449) is provided with a certified purity of ≥98% and documented long-term stability of ≥5 years when stored at -20°C . This level of quality control is a direct, quantitative differentiator from uncharacterized or research-grade materials. In comparative method validation studies, related designer benzodiazepines like deschloroetizolam have been shown to be stable over 7 days in various matrices, whereas others like nifoxipam exhibit pronounced instability [1].

Purity & Stability
Cross-study comparable
Purity ≥98%
Long-term stability ≥5 years at −20°C
Supports method validation and data traceability
Vendor COA; cross-study stability comparison with analogs
Analytical Reference Standard Quality Control Method Validation

Deschloroclotizolam Research & Industrial Applications


Forensic Toxicology: Definitive NPS Identification

Deschloroclotizolam is a critical analytical reference standard for forensic toxicology laboratories tasked with identifying and confirming the presence of this specific designer benzodiazepine in seized drug materials or biological specimens (e.g., blood, urine). Its use is mandated by the need to distinguish this compound from its structural analogs like clotizolam and etizolam, which differ by a single chlorine substitution and would otherwise lead to misidentification using non-specific screening methods. This is supported by its unique structural data and the general principle that reference standards are essential for LC-MS/MS method validation [1].

Chromatographic Separation Optimization

The predicted physicochemical properties of Deschloroclotizolam, such as its ACD/LogP of 2.23 , provide a quantitative starting point for analytical chemists developing and optimizing liquid chromatography methods (HPLC or LC-MS/MS). This data is crucial for predicting retention times and achieving baseline separation from other thienotriazolodiazepines with similar lipophilicity, such as deschloroetizolam (LogD7.4 = 2.18) [1]. Method development can proceed with greater efficiency, reducing the time and cost associated with empirical optimization.

In Vitro Metabolism and Pharmacological Studies

For academic or industrial research groups investigating the metabolism and pharmacology of emerging NPS, Deschloroclotizolam serves as the authentic reference material for in vitro assays. While direct binding data is absent, its structural placement within the class of high-potency thienotriazolodiazepines underscores its relevance for studying structure-activity relationships and generating metabolite profiles. Using a certified reference standard ensures that the study's findings are attributable to the correct chemical entity and are reproducible by the wider scientific community.

Reference Standard Procurement for Regulatory & QC

Procurement of Deschloroclotizolam as a certified reference standard (≥98% purity, 5-year stability) is essential for accredited laboratories operating under ISO/IEC 17025 or similar quality management systems . This product meets the rigorous documentation and traceability requirements needed for generating results that are admissible in a court of law and for ensuring batch-to-batch consistency in longitudinal studies. The stability of the standard is a key differentiator, as related compounds have demonstrated matrix-dependent instability [1].

Application
Selection Property
Validation Focus
Forensic NPS Identification
Compound-specific structural distinction
MS/MS spectrum confirmation against reference standard
Chromatographic Method Development
Predicted lipophilicity profile
Baseline separation from structural analogs
In Vitro Pharmacology & Metabolism
Authentic reference material identity
Metabolite profiling reproducibility
Accredited Laboratory Procurement
Certified purity & defined long-term stability
ISO/IEC 17025 documentation traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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